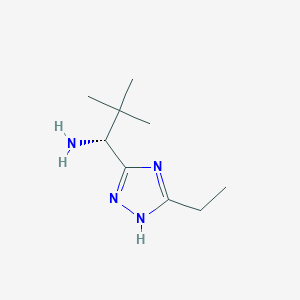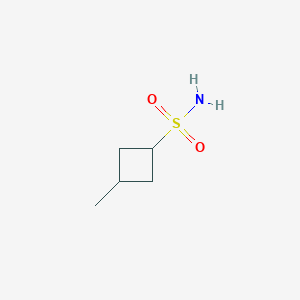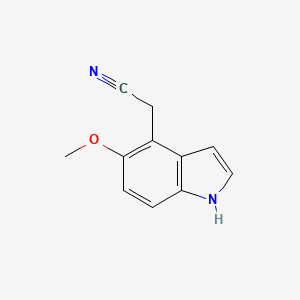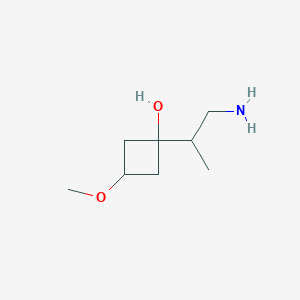![molecular formula C10H17NO B13189938 1-[2-(Prop-2-yn-1-yloxy)ethyl]piperidine](/img/structure/B13189938.png)
1-[2-(Prop-2-yn-1-yloxy)ethyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(Prop-2-yn-1-yloxy)ethyl]piperidine is an organic compound with the molecular formula C10H17NO It is a piperidine derivative with a propargyl ether functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Prop-2-yn-1-yloxy)ethyl]piperidine typically involves the reaction of piperidine with 2-(prop-2-yn-1-yloxy)ethyl halides under basic conditions. A common method includes the use of sodium hydride (NaH) as a base to deprotonate the piperidine, followed by the addition of the halide to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-[2-(Prop-2-yn-1-yloxy)ethyl]piperidine undergoes various chemical reactions, including:
Oxidation: The propargyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The propargyl ether group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used under appropriate conditions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Saturated piperidine derivatives.
Substitution: Azide or thiol-substituted products.
Applications De Recherche Scientifique
1-[2-(Prop-2-yn-1-yloxy)ethyl]piperidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-[2-(Prop-2-yn-1-yloxy)ethyl]piperidine involves its interaction with specific molecular targets. The propargyl ether group can participate in click chemistry reactions, forming stable triazole linkages with azides. This property is exploited in various biochemical applications, including drug development and molecular imaging .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[2-(Prop-2-yn-1-yloxy)ethoxy]ethanol: Another propargyl ether compound used in similar applications.
1,3-Bis(prop-2-yn-1-yloxy)-2-((prop-2-yn-1-yloxy)methyl)propan-2-amine: A compound with multiple propargyl ether groups, offering different reactivity and applications.
Uniqueness
1-[2-(Prop-2-yn-1-yloxy)ethyl]piperidine is unique due to its piperidine core, which imparts specific chemical and biological properties
Propriétés
Formule moléculaire |
C10H17NO |
|---|---|
Poids moléculaire |
167.25 g/mol |
Nom IUPAC |
1-(2-prop-2-ynoxyethyl)piperidine |
InChI |
InChI=1S/C10H17NO/c1-2-9-12-10-8-11-6-4-3-5-7-11/h1H,3-10H2 |
Clé InChI |
NCESNMGDAQSDGT-UHFFFAOYSA-N |
SMILES canonique |
C#CCOCCN1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


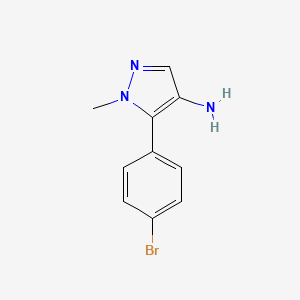
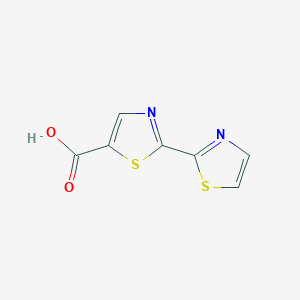


![N-[(3-Hydroxypyrrolidin-3-yl)methyl]cyclopropanecarboxamide](/img/structure/B13189892.png)
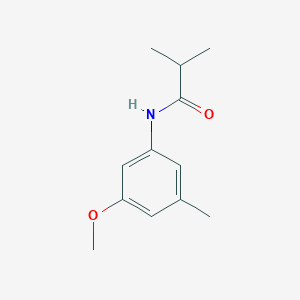
![9-(Cyclopropylmethyl)-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B13189899.png)

![[(2R,4R)-4-(2-Methylphenyl)oxolan-2-yl]methanol](/img/structure/B13189914.png)
